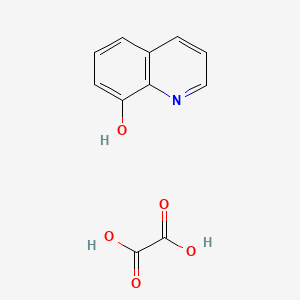
8-Hydroxyquinoline oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ol ethanedioate(1:1) typically involves the reaction of quinolin-8-ol with ethanedioic acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production of quinolin-8-ol ethanedioate(1:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Quinolin-8-ol ethanedioate(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert quinolin-8-ol ethanedioate(1:1) to its corresponding amine derivatives.
Substitution: The hydroxyl group in quinolin-8-ol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated quinolin-8-ol derivatives.
科学的研究の応用
Quinolin-8-ol ethanedioate(1:1) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ion determination and in the synthesis of coordination compounds.
Biology: Employed in the study of metal ion interactions in biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of OLEDs and as a stabilizer in various formulations
作用機序
The mechanism of action of quinolin-8-ol ethanedioate(1:1) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metalloenzymes or disrupt metal ion homeostasis in biological systems. This chelating property is the basis for its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound of quinolin-8-ol ethanedioate(1:1), known for its chelating properties.
Quinolin-8-ol sulfate: Another salt of quinolin-8-ol with similar chelating properties.
Quinolin-8-ol acetate: A derivative with different solubility and stability characteristics
Uniqueness
Quinolin-8-ol ethanedioate(1:1) is unique due to its specific interaction with oxalic acid, which can influence its solubility, stability, and reactivity compared to other quinolin-8-ol derivatives. This makes it particularly useful in applications where these properties are advantageous .
特性
CAS番号 |
10277-06-2 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC名 |
oxalic acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.C2H2O4/c11-8-5-1-3-7-4-2-6-10-9(7)8;3-1(4)2(5)6/h1-6,11H;(H,3,4)(H,5,6) |
InChIキー |
JEHCEJSYYAMFBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
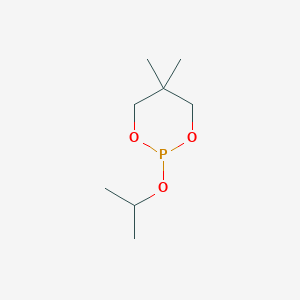
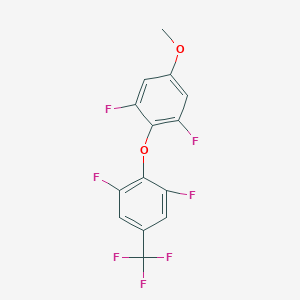
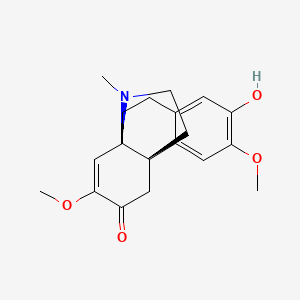
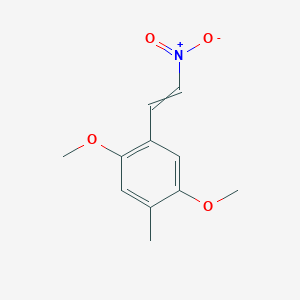
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
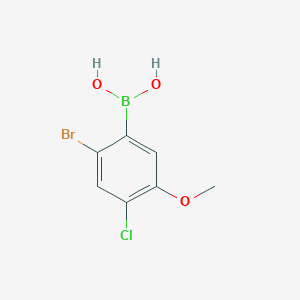
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)

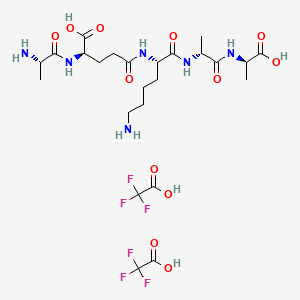
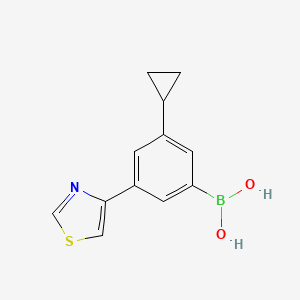
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

